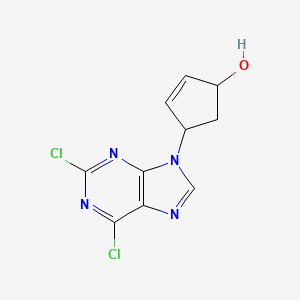
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is a chemical compound with the molecular formula C10H8Cl2N4O It is a derivative of purine, a heterocyclic aromatic organic compound, and features a cyclopentene ring fused to the purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol typically involves the reaction of 2,6-dichloropurine with cyclopent-2-en-1-ol under specific conditions. One common method involves the use of a base-mediated aerobic oxidative synthesis, where doubly activated cyclopropanes and substituted acetonitriles react under mild basic conditions . This method allows for the construction of polysubstituted cyclopent-2-enols through a domino-ring-opening-cyclization/deacylation/oxidation sequence.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring or the cyclopentene moiety.
Substitution: Halogen atoms in the purine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid analogs.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: A simpler analog without the cyclopentene ring.
Cyclopent-2-en-1-ol: Lacks the purine moiety.
4-(2,6-Diaminopurin-9-yl)cyclopent-2-en-1-ol: Similar structure but with amino groups instead of chlorine atoms.
Uniqueness
4-(2,6-Dichloropurin-9-yl)cyclopent-2-en-1-ol is unique due to the combination of the purine and cyclopentene structures, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where both structural features are advantageous.
Properties
Molecular Formula |
C10H8Cl2N4O |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
4-(2,6-dichloropurin-9-yl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H8Cl2N4O/c11-8-7-9(15-10(12)14-8)16(4-13-7)5-1-2-6(17)3-5/h1-2,4-6,17H,3H2 |
InChI Key |
PKKGTUBCYQABJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1O)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















